
4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE
Overview
Description
4,5-Bis(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE typically involves the reaction of perfluorobiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylacetamide and catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The imidazole ring can react with other compounds to form fused heterocycles
Common Reagents and Conditions: Common reagents used in these reactions include thiosemicarbazide, guanidine carbonate, and 2-aminoethanol. Reaction conditions often involve the use of solvents like dimethylacetamide and temperatures ranging from room temperature to elevated temperatures .
Major Products: Major products formed from these reactions include imidazothiazoles, 1,2,4-triazines, and hydantoins .
Scientific Research Applications
Applications in Organic Synthesis
1,5-Dichloropentan-3-one serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the production of:
- Energetic Materials : The compound can be transformed into more complex energetic materials such as 3,3-bis(difluoroamino)-1,5-dinitratopentane, which is used as a plasticizer in propellant compositions. This transformation involves several steps, including difluoroamination and nitration .
- Pharmaceuticals : It has been employed as a building block for synthesizing pharmaceutical agents, particularly those that require chlorinated carbon skeletons for biological activity .
Energetic Plasticizers
A significant study demonstrated the utility of 1,5-dichloropentan-3-one in developing high-energy plasticizers for propellants. The synthesis involved multiple steps that modified the chlorinated compound into more complex structures with enhanced energetic properties. The resultant materials exhibited improved performance metrics in propellant formulations .
Toxic Simulants
Due to its structural similarity to hazardous agents, 1,5-dichloropentan-3-one is often used as a simulant for toxic compounds in research settings. This application is crucial for safety assessments and environmental studies where real toxic agents cannot be used.
Data Table: Comparison of Applications
Application Area | Description | Key Compounds Derived |
---|---|---|
Energetic Materials | Used as an intermediate for synthesizing high-energy plasticizers | 3,3-bis(difluoroamino)-1,5-dinitratopentane |
Pharmaceutical Synthesis | Serves as a building block for various pharmaceuticals | Chlorinated drug analogs |
Toxic Simulants | Acts as a simulant for testing exposure to toxic compounds | Various hazardous agents |
Mechanism of Action
The mechanism of action of 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE involves its interaction with molecular targets through its trifluoromethyl groups. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the target. The compound’s unique structure allows it to form strong hydrogen bonds and participate in various chemical interactions .
Comparison with Similar Compounds
- 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
- 1,5-Bis(trifluoromethyl)glycoluril
- 5,5-Bis(trifluoromethyl)hydantoin
Comparison: Compared to these similar compounds, 4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE is unique due to its imidazole ring structure, which provides distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its stability and ability to participate in various chemical reactions .
Biological Activity
4,5-Bis(trifluoromethyl)imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological efficacy. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antibacterial Activity
Research has indicated that imidazole derivatives can exhibit potent antibacterial properties. A study exploring analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific structural features were critical for enhancing antibacterial efficacy .
Table 1: Antibacterial Activity of Imidazole Derivatives
Anticancer Activity
Imidazoles have also been investigated for their anticancer properties. A study highlighted that certain imidazole derivatives showed promising results in inhibiting cancer cell proliferation and angiogenesis. Specifically, compounds with modifications at the imidazole ring exhibited higher binding affinities to key targets involved in cancer progression .
Case Study: Anticancer Efficacy
Gopinath et al. synthesized a series of imidazoles and assessed their anti-angiogenesis properties against human umbilical vein endothelial cells (HUVECs). One compound demonstrated a significant reduction in cell migration and invasion, indicating its potential as an anticancer agent . The study utilized molecular docking to analyze binding interactions with focal adhesion kinase (FAK), suggesting that these compounds could effectively disrupt cancer cell signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies on imidazoles indicate that the introduction of trifluoromethyl groups can enhance biological activity by improving lipophilicity and modulating electronic properties. For instance, the trifluoromethyl group at the C-2 position has been shown to increase potency against various bacterial strains compared to non-fluorinated analogs .
Table 2: Structure-Activity Relationships of Trifluoromethyl Imidazoles
Modification | Biological Activity | Observations |
---|---|---|
C-2 Trifluoromethyl Group | Enhanced antibacterial activity | Increased lipophilicity |
Aryl Substituents | Improved binding affinity | Critical for receptor interactions |
Electron-Withdrawing Groups | Higher potency | Essential for activity against MRSA |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,5-Bis(trifluoromethyl)imidazole in laboratory settings?
- Methodological Guidance : Synthesis of trifluoromethyl-substituted heterocycles often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, analogous triazole derivatives are synthesized via 18-hour reflux followed by reduced-pressure distillation and crystallization (water-ethanol mixture) to achieve moderate yields (~65%) . Adapting this approach, researchers should optimize reaction times, solvent systems (e.g., ethanol with glacial acetic acid as a catalyst), and stoichiometric ratios of substituted aldehydes to enhance yield. Post-reaction purification via recrystallization or column chromatography is critical for isolating the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Guidance : Combine multiple analytical techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous compounds) with literature values to assess purity .
- Spectroscopy : Use / NMR to confirm substituent positions and trifluoromethyl group integration. IR spectroscopy can identify functional groups (e.g., C-F stretches at 1100–1200 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
Q. What safety protocols should be implemented when handling this compound due to its potential hazards?
- Methodological Guidance :
- Engineering Controls : Use local exhaust ventilation to minimize inhalation exposure, particularly during reflux or distillation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Waste Management : Classify waste as environmentally hazardous (UN 3077) and dispose via certified facilities .
- Training : Conduct hazard communication sessions aligned with NIOSH Control Banding guidelines .
Advanced Research Questions
Q. What computational methods are suitable for elucidating the reaction mechanisms involving this compound?
- Methodological Guidance :
- Ab Initio Calculations : Perform DFT studies (e.g., 6-31G* basis sets) to model reaction pathways, such as [4+2] cycloadditions. Protonation of intermediates (e.g., hydrazono derivatives) can be simulated to identify transition states and activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol or DMSO) on reaction kinetics using software like Gaussian or ORCA.
Q. How can thermal decomposition studies inform the stability profile of this compound under varying conditions?
- Methodological Guidance :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to determine decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting, sublimation) and correlate with structural stability.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition, as demonstrated for related imidazole derivatives .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Guidance :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in peak assignments.
- Crystallography : Perform single-crystal X-ray diffraction to unambiguously confirm molecular geometry and substituent positions.
- Isotopic Labeling : Use - or -labeled precursors to trace reaction pathways and validate proposed mechanisms .
Q. How can researchers design experiments to study the electronic effects of trifluoromethyl groups on imidazole reactivity?
- Methodological Guidance :
- Electrochemical Studies : Conduct cyclic voltammetry to assess redox behavior influenced by electron-withdrawing trifluoromethyl groups.
- Hammett Analysis : Correlate substituent constants () with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic effects.
- Spectroscopic Probes : Use UV-Vis spectroscopy to monitor charge-transfer interactions in donor-acceptor complexes involving the imidazole core .
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWRLZYPCYXBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309969 | |
Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651-34-3 | |
Record name | NSC220273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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